3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused benzothieno and pyrimidine structure. This compound has garnered attention due to its biological activity, particularly as an inhibitor of the Pim kinase family, which is implicated in various cancers. The molecular formula of this compound is with a molecular weight of 202.23 g/mol .
This compound belongs to the class of benzothienopyrimidinones, which are recognized for their potent inhibitory effects on serine/threonine kinases, specifically Pim-1, Pim-2, and Pim-3. These kinases are often overexpressed in hematopoietic malignancies and solid tumors, making them significant targets for cancer therapy . The synthesis and characterization of 3H-benzothieno[3,2-d]pyrimidin-4-one have been explored in various studies, highlighting its potential in medicinal chemistry.
The synthesis of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common method includes the condensation of 2-aminothiophene derivatives with chloroformamidine hydrochloride to form the desired thienopyrimidine structure. This reaction can be performed under reflux conditions in suitable solvents such as dimethylformamide (DMF) or methanol .
The molecular structure of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one features:
The compound's structural characteristics can be elucidated through various spectroscopic techniques:
The reactivity of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one allows for further derivatization:
The reactions typically require careful control of conditions such as temperature and solvent choice to maximize yield and purity. Characterization techniques like infrared spectroscopy (IR) and NMR are crucial for confirming product formation.
The mechanism by which 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one exerts its biological effects primarily involves inhibition of Pim kinases:
Studies have shown that certain derivatives exhibit subnanomolar inhibitory constants (K(i)) against Pim kinases, indicating a strong binding affinity and potential therapeutic efficacy against malignancies characterized by overactive Pim signaling pathways .
Relevant data from studies provide insights into these properties and their implications for handling and application in research settings.
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one is primarily utilized in:
This compound represents a promising avenue for further exploration in medicinal chemistry and therapeutic development against malignancies influenced by Pim kinase activity.
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one represents a sophisticated fused heterocyclic system central to modern medicinal chemistry efforts. Its molecular formula (C₁₀H₆N₂OS) and molecular weight (202.23 g/mol) reflect a compact, drug-like scaffold [1]. The structure arises from the linear fusion of three distinct rings: a benzene ring, a thiophene ring, and a pyrimidinone ring. The systematic benzo[4,5]thieno[3,2-d]pyrimidin-4-one nomenclature precisely defines this fusion pattern – the "benzo[4,5]" annotation specifies the benzene ring fusion across bonds 4 and 5 of the thiophene moiety, while "thieno[3,2-d]" indicates the thiophene fused via bonds 3 and 2 to the pyrimidine ring at position "d" [1] [4]. This angular fusion creates a planar, electron-rich system mimicking purine nucleobases, facilitating interactions with the ATP-binding clefts of various kinases. The tautomeric 3H-form (lactam) predominates over the alternative 4H-form (lactim) due to aromatic stabilization within the pyrimidine ring. Substituents are designated based on the fused ring system numbering: positions 6,7,8,9 on the benzo ring, positions 2 and 3 on the thiophene, and positions 2 and 4 on the pyrimidinone offer key sites for structural modification [6].
The discovery of this scaffold's kinase inhibitory potential emerged from targeted drug discovery programs in the late 2000s, specifically aimed at targeting oncogenic kinases. While simpler thienopyrimidine derivatives were explored earlier for antimicrobial or anti-inflammatory properties, the benzo-fused variant gained prominence when high-throughput screening identified it as a potent inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family [2] [9]. Key milestones include the determination of the first protein crystal structures of Pim-1 kinase complexes with derivatives like 6,9-dichloro-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (PDB codes: 3JYA, 3JYO, 3JXW) between 2009-2010 [3] [5] [10]. These structures, resolved at high resolutions (e.g., 2.10 Å for 3JYA), provided unprecedented atomic-level detail of the binding mode, revealing how the planar heterocyclic core occupies the adenine-binding pocket of the kinase, forming critical hydrogen bonds with the hinge region. This structural insight catalyzed extensive structure-activity relationship (SAR) campaigns, leading to optimized derivatives like compound 14j exhibiting sub-nanomolar potency against all three PIM kinase isoforms (Pim-1, Pim-2, Pim-3) [2] [9].
The significance of the 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold in medicinal chemistry stems from its exceptional combination of potency, selectivity, and drug-like properties. Its core structure serves as a privileged pharmacophore for kinase inhibition, particularly effective against serine/threonine kinases overexpressed in cancers. Derivatives exhibit remarkable selectivity profiles; for instance, lead compounds demonstrated >1000-fold selectivity against diverse kinase panels beyond the PIM family [2] [9]. This selectivity minimizes off-target effects, a major challenge in kinase inhibitor development. Mechanistically, these inhibitors often function as ATP-competitive agents, disrupting kinase-mediated phosphorylation of key apoptosis regulators like Bad, thereby inducing cancer cell death [2]. Crucially, the scaffold demonstrates excellent oral bioavailability (e.g., 76% for compound 14j in mice) and favorable ADME profiles, including good metabolic stability in human liver microsomes, low CYP450 inhibition liability, and moderate protein binding [2] [9]. These properties make it a highly promising starting point for developing orally administered oncology therapeutics targeting hematological malignancies and solid tumors driven by dysregulated kinase signaling.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2